molecular formula C9H12ClN3O B1349461 2-(3-Chloro-2-methylanilino)acetohydrazide CAS No. 98950-37-9

2-(3-Chloro-2-methylanilino)acetohydrazide

Cat. No. B1349461
CAS RN: 98950-37-9
M. Wt: 213.66 g/mol
InChI Key: VQTXQMPLJKNDNP-UHFFFAOYSA-N
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Description

2-(3-Chloro-2-methylanilino)acetohydrazide (also known as CMAH) is a versatile molecule that has been studied for use in a variety of scientific applications. CMAH has been used in research studies as a reagent, a catalyst, and a therapeutic agent. CMAH has been found to have a wide range of biochemical and physiological effects, and its potential for use in laboratory experiments is vast.

Scientific Research Applications

Antimicrobial Properties

  • Synthesis of Novel Imines and Thiazolidinones: Compounds derived from a similar molecule, 2-(4-Chloro-3-methylphenoxy)acetohydrazide, showed promising antibacterial and antifungal activities (Fuloria et al., 2009).
  • In vitro Antimicrobial and Anthelmintic Evaluations: A study reported the design and synthesis of novel Schiff bases from similar compounds, demonstrating significant antibacterial and anthelmintic activities (Varshney et al., 2014).

Analgesic and Anti-inflammatory Activities

  • Analgesic and Anti-inflammatory Screening: A study synthesized oxadiazole derivatives from a similar compound, which exhibited potent analgesic and anti-inflammatory effects in rodent models (Dewangan et al., 2015).

Anticancer Properties

  • Synthesis and Evaluation as Anticancer Agents: Compounds synthesized from a similar molecule showed strong growth inhibition against various cancer cell lines, indicating potential as anticancer agents (Şenkardeş et al., 2021).

Enzyme Inhibition

  • Inhibition of Lipase and α-Glucosidase: Another study investigated novel compounds derived from a similar molecule for their inhibitory effects on enzymes like lipase and α-glucosidase, showing potential therapeutic uses (Bekircan et al., 2015).

Nonlinear Optical Properties

  • Investigation of Nonlinear Optical Properties: A study synthesized hydrazones, one of which was similar to 2-(3-Chloro-2-methylanilino)acetohydrazide, and investigated their third-order nonlinear optical properties, indicating applications in optical devices (Naseema et al., 2010).

properties

IUPAC Name

2-(3-chloro-2-methylanilino)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c1-6-7(10)3-2-4-8(6)12-5-9(14)13-11/h2-4,12H,5,11H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTXQMPLJKNDNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359540
Record name 2-(3-chloro-2-methylanilino)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chloro-2-methylanilino)acetohydrazide

CAS RN

98950-37-9
Record name 2-(3-chloro-2-methylanilino)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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